Product packaging for Linopirdine dihydrochloride(Cat. No.:CAS No. 105431-72-9; 113168-57-3)

Linopirdine dihydrochloride

Cat. No.: B2952240
CAS No.: 105431-72-9; 113168-57-3
M. Wt: 464.39
InChI Key: ZEVVHCGTTNRYOY-UHFFFAOYSA-N
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Description

Historical Context in Ion Channel Pharmacology Research

Linopirdine (B1675542), also known by its developmental code DuP 996, emerged from research programs aimed at developing cognitive enhancing agents. nih.govresearchgate.net Its identification as a substance that could augment the release of neurotransmitters spurred significant investigation into its mechanism of action. nih.govresearchgate.net Early studies in the 1990s revealed that Linopirdine's effects were linked to the inhibition of a specific potassium current in neurons called the M-current (IM). researchgate.netnih.gov

The M-current is a low-threshold, non-inactivating potassium current that plays a crucial role in regulating neuronal excitability. nih.gov The discovery that Linopirdine selectively inhibits this current provided researchers with a valuable chemical probe. nih.gov This was a pivotal development, as the molecular components of the M-channel were later identified as heteromers of KCNQ2 and KCNQ3 potassium channel subunits. rndsystems.comtocris.com Linopirdine became a prototypical M-channel inhibitor, paving the way for the development of more potent and selective compounds like XE991. nih.govnih.gov Its use was fundamental in the initial pharmacological characterization of KCNQ channels and their role in neuronal function.

Significance as a Pharmacological Tool in Neurobiological Investigations

The primary significance of Linopirdine dihydrochloride (B599025) in neurobiology lies in its ability to selectively block KCNQ/Kv7 channels. This property makes it an invaluable tool for investigating the diverse functions of these channels throughout the nervous system.

Modulating Neuronal Excitability: By blocking the M-current, Linopirdine increases neuronal excitability. nih.gov The M-current normally acts as a brake on repetitive firing; its inhibition by Linopirdine leads to enhanced neuronal responses to depolarizing stimuli. researchgate.net Researchers use Linopirdine to study the consequences of heightened excitability in various neuronal populations, from hippocampal pyramidal neurons to vestibular ganglion neurons and sympathetic neurons. researchgate.netnih.govresearchgate.net For instance, studies have shown that applying Linopirdine can decrease the latency to the first action potential and increase the number of spikes fired during depolarization. researchgate.net

Investigating Neurotransmitter Release: A key application of Linopirdine is in the study of neurotransmitter release. It is widely described as a neurotransmitter release enhancer, with a pronounced effect on acetylcholine (B1216132) in brain regions like the hippocampus and cortex. rndsystems.commedchemexpress.com By blocking presynaptic KCNQ channels that normally limit transmitter release, Linopirdine facilitates the release of acetylcholine and other neurotransmitters such as glutamate (B1630785). wikipedia.org This has made it a standard tool in studies exploring the cholinergic system and its role in cognitive processes. nih.govwikipedia.org Research has demonstrated that Linopirdine can reverse age-related declines in cortical c-FOS expression, an effect linked to its ability to compensate for reduced acetylcholine release. wikipedia.org

Probing KCNQ Channel Subtypes: Linopirdine exhibits a degree of selectivity for different ion channels, which researchers exploit to dissect their specific contributions to cellular function. While it is most potent at blocking the M-current mediated by KCNQ2/3 channels, it also affects other KCNQ isoforms and, at higher concentrations, other types of ion channels. nih.govnih.govwikipedia.org This differential activity allows for comparative studies to elucidate the roles of various channel subtypes in specific physiological processes.

Research Findings on Linopirdine's Selectivity

Detailed electrophysiological studies have quantified Linopirdine's inhibitory action on various ion channels. The compound shows a clear preference for M-type (KCNQ) potassium channels over other types of voltage-gated and calcium-activated potassium channels.

Ion Channel / CurrentReported IC₅₀ Value (μM)Cell Type / SystemReference
M-current (KCNQ2/3)2.4- medchemexpress.comwikipedia.org
M-current3.4Rat Sympathetic Neurons nih.gov
Kv7.2/7.3 (KCNQ2/3)4 - 7- rndsystems.combio-techne.com
Kv7.1 (KCNQ1)8.9- rndsystems.combio-techne.com
Medium Afterhyperpolarization (ImAHP)16.3Hippocampal Neurons medchemexpress.com
Delayed Rectifier K⁺ Current (IK(V))63Rat Sympathetic Neurons nih.gov
Transient A-type K⁺ Current (IA)69Rat Sympathetic Neurons nih.gov
GABA-activated Cl⁻ Currents26Rat Sympathetic Neurons nih.gov
Acetylcholine-activated Nicotinic Currents7.6Rat Sympathetic Neurons nih.gov

The data illustrates that the concentration of Linopirdine required to inhibit the M-current is substantially lower than that needed to block other potassium currents like the delayed rectifier and the transient A-type current, demonstrating a roughly 20-fold selectivity for M-channels among potassium channels. nih.gov However, it also shows inhibitory effects on certain ligand-gated channels, such as nicotinic acetylcholine and GABA receptors, within a similar concentration range as its effects on some KCNQ channels. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H23Cl2N3O B2952240 Linopirdine dihydrochloride CAS No. 105431-72-9; 113168-57-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenyl-3,3-bis(pyridin-4-ylmethyl)indol-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O.2ClH/c30-25-26(18-20-10-14-27-15-11-20,19-21-12-16-28-17-13-21)23-8-4-5-9-24(23)29(25)22-6-2-1-3-7-22;;/h1-17H,18-19H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEVVHCGTTNRYOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(C2=O)(CC4=CC=NC=C4)CC5=CC=NC=C5.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Mechanisms of Action of Linopirdine Dihydrochloride

Voltage-Gated Potassium Channel (KCNQ/Kv7) Modulation

Linopirdine (B1675542) acts as a blocker of KCNQ/Kv7 voltage-gated potassium channels. tocris.com These channels are crucial for the generation of the M-current, a subthreshold potassium current that stabilizes the membrane potential of neurons and controls their firing rate. nih.govresearchgate.net Inhibition of the M-current by linopirdine leads to membrane depolarization, increased neuronal excitability, and consequently, an augmentation of neurotransmitter release, including acetylcholine (B1216132) in the hippocampus. tocris.comwikipedia.orgiiab.me This enhanced neurotransmitter release is believed to be the basis for linopirdine's cognitive-enhancing effects. stressmarq.com

KCNQ Channel Subunit Selectivity and Potency

The KCNQ channel family consists of five different subunits (KCNQ1-5) that can form either homomeric or heteromeric channel complexes, each with distinct physiological roles and pharmacological sensitivities. Linopirdine exhibits a degree of selectivity in its interaction with these different KCNQ channel subunits.

The M-current in most neurons is predominantly mediated by heteromeric channels composed of KCNQ2 and KCNQ3 subunits. tocris.comnih.govelifesciences.org Linopirdine is a potent inhibitor of these KCNQ2/3 channels. wikipedia.orgiiab.me This inhibition is considered the primary mechanism by which linopirdine enhances neuronal excitability and neurotransmitter release. iiab.menih.gov The half-maximal inhibitory concentration (IC50) for linopirdine's blockade of the M-current, and specifically KCNQ2/3 channels, has been reported in the low micromolar range.

Channel SubtypeIC50 (µM)Reference
KCNQ2/3 (M-current)2.4 wikipedia.orgiiab.me
KCNQ2/3 (M-current)4 - 7 tocris.comrndsystems.com
KCNQ2/37.3 ± 1.7 nih.gov

Linopirdine also demonstrates inhibitory activity against homomeric KCNQ1 channels. tocris.comwikipedia.org These channels are more prominently expressed in cardiac tissue and epithelial cells rather than the central nervous system. frontiersin.org The potency of linopirdine for KCNQ1 channels is slightly less than for the neuronal KCNQ2/3 heteromer. tocris.comrndsystems.com

Channel SubtypeIC50 (µM)Reference
KCNQ18.9 tocris.comrndsystems.com

KCNQ4 channels are primarily found in the auditory system and also contribute to vascular tone. wikipedia.orgnih.gov Linopirdine has been shown to block KCNQ4 channels, although with less selectivity compared to its action on KCNQ2/3 channels. wikipedia.orgnih.gov The inhibition of KCNQ4-mediated currents by linopirdine has been demonstrated in studies using recombinant channels. nih.govnih.gov

Channel SubtypeConcentration (µM)EffectReference
KCNQ41Significant inhibition of current amplitude nih.gov
KCNQ430Pharmacological isolation of KCNQ4-mediated current nih.gov

State-Dependent Channel Blockade Characterization

The inhibitory action of linopirdine on KCNQ channels is not static but is dependent on the conformational state of the channel. nih.govnih.govscispace.com Research has demonstrated that linopirdine is a state-dependent inhibitor, showing a preference for the activated or open state of the channel. nih.govescholarship.orgescholarship.org This means that the blocking effect is more pronounced when the neuron is depolarized and the channels are actively opening. nih.govescholarship.org

Patch-clamp experiments have revealed that the inhibition kinetics of linopirdine are facilitated at more depolarized membrane potentials. escholarship.org The voltage-dependent inhibition of Kv7.2 current by linopirdine has a half-inhibition potential of -55.7 ± 0.4 mV. nih.govescholarship.org This state dependency suggests that linopirdine's action is intrinsically linked to the activity level of the neuron. Unlike some other KCNQ inhibitors, the washout of linopirdine can be nearly complete, particularly at depolarized potentials. nih.govscispace.comescholarship.org The mechanism of this state-dependent block is better explained by linopirdine binding to a single activated subunit rather than a simple open-channel block. nih.govscispace.comescholarship.org

ParameterValueChannelReference
Half-inhibition potential-55.7 ± 0.4 mVKv7.2 nih.govescholarship.org
Washout characteristicNear-complete recovery at depolarized potentialsKv7.2 nih.govescholarship.org

Interactions with Other Potassium Channel Subtypes

Transient Outward Current (IA) Modulation

The transient outward current (IA), a rapidly activating and inactivating potassium current crucial for regulating the firing frequency and shaping the action potential, is also modulated by Linopirdine dihydrochloride (B599025). However, its inhibition of IA is weak. Research has shown that at a concentration of 100 µM, Linopirdine inhibits the transient outward current by 37 ± 10 percent in rat hippocampal CA1 neurons researchgate.net. This suggests that at lower, more therapeutically relevant concentrations, the effect on IA is likely to be minimal.

Slow Component of IAHP Modulation

The slow component of the afterhyperpolarization current (sAHP), a long-lasting hyperpolarization following a burst of action potentials, is also weakly affected by Linopirdine dihydrochloride. At a concentration of 100 µM, Linopirdine was found to inhibit the slow component of IAHP by 52 ± 10 percent researchgate.net. This indicates a relatively low potency against the channels responsible for sAHP.

K+ Leak Current (IL) Effects

This compound has a weak inhibitory effect on the potassium leak current (IL), which contributes to the resting membrane potential of neurons. At a high concentration of 100 µM, Linopirdine weakly inhibited the K+ leak current by 28 ± 8 percent researchgate.net. This suggests that the effect of Linopirdine on the resting membrane potential through the modulation of IL is not a primary aspect of its mechanism of action.

Mixed Na+/K+ Inward Rectifying Current (IQ) Absence of Effect

In contrast to its effects on other potassium channels, this compound has been shown to have virtually no effect on the mixed sodium/potassium inward rectifying current (IQ). Studies have reported that the IC50 for IQ is greater than 300 µM, indicating a lack of significant inhibition at concentrations where other currents are affected researchgate.net. This selectivity highlights the specific nature of Linopirdine's interactions with different ion channels.

CurrentIC50 (µM)Percent Inhibition (at 100 µM)
IC (ImAHP)16.3 ± 2.4100% (at sufficient concentrations)
IA>10037 ± 10%
IK>10036 ± 9%
Slow IAHP>10052 ± 10%
IL>10028 ± 8%
IQ>300Not significantly affected

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Agonism

Beyond its well-documented effects on potassium channels, this compound has been identified as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. The TRPV1 receptor is a non-selective cation channel primarily known for its role in pain and temperature sensation.

In cultured rat dorsal root ganglion (DRG) neurons, Linopirdine has been shown to induce inward currents, an effect characteristic of TRPV1 activation. Furthermore, at a concentration of 10 µM, Linopirdine was found to sensitize capsaicin-sensitive DRG neurons to heat, significantly increasing their response to thermal stimuli. This sensitizing effect was not prevented by the Kv7 channel opener flupirtine, indicating a direct action on TRPV1 receptors independent of its effects on M-currents.

ParameterObservation
TRPV1 Receptor Interaction Agonist
Effect on DRG Neurons Induces inward currents
Heat Sensitization Sensitizes capsaicin-sensitive neurons to heat (at 10 µM)

This dual mechanism of action, involving both the blockade of potassium channels and the activation of TRPV1 receptors, suggests that this compound may have a more complex pharmacological profile than previously understood, with potential implications for its therapeutic applications.

Glycine Receptor Antagonism

This compound, primarily characterized as an antagonist of Kv7 (KCNQ) voltage-gated potassium channels, also functions as an antagonist of ionotropic glycine receptors (GlyRs). wikipedia.orgbiorxiv.org This activity is notable as it occurs at concentrations that are typically employed in electrophysiological studies of Kv7 channels, indicating a significant off-target effect that may influence the interpretation of research findings. wikipedia.orgbiorxiv.org

Detailed Research Findings

Research has revealed that Linopirdine directly inhibits the function of glycine receptors, which are crucial ligand-gated chloride channels mediating inhibitory neurotransmission, particularly in the brainstem and spinal cord. biorxiv.orgwikipedia.orgsigmaaldrich.comnih.gov A key study investigating the off-target effects of common Kv7 channel antagonists demonstrated that Linopirdine antagonizes glycine receptor currents. biorxiv.org

This antagonistic action was identified through recordings of synaptic transmission in two brainstem nuclei: the medial nucleus of the trapezoid body (MNTB) and the dorsal cochlear nucleus. biorxiv.org The experiments showed that application of Kv7 antagonists, including Linopirdine, resulted in the inhibition of evoked glycinergic inhibitory postsynaptic currents (IPSCs). biorxiv.org

Further investigation into the mechanism, primarily using the structurally related and more potent anthracenone (B14071504) analog XE991, provided deeper insights that are considered relevant to Linopirdine's action. biorxiv.orgnih.gov The findings indicated a direct effect on postsynaptic glycine receptors. biorxiv.org The degree of receptor blockade was independent of the concentration of glycine, which suggests an allosteric, non-competitive mechanism of antagonism. biorxiv.org Additionally, the inhibition was not dependent on voltage. The study also noted a degree of selectivity, as GABA-activated chloride currents were not significantly affected by XE991, suggesting a more specific action on glycine receptors over GABAA receptors. biorxiv.org

The implications of this glycine receptor antagonism are significant for studies examining the physiological roles of Kv7 channels using Linopirdine as a pharmacological tool. biorxiv.org The observed effects attributed solely to Kv7 channel blockade may, in fact, be confounded by the simultaneous inhibition of glycinergic transmission. biorxiv.org

Electrophysiological Manifestations of Linopirdine Dihydrochloride Activity

Neuronal Excitability and Firing Pattern Modulation

Linopirdine's interaction with neuronal ion channels profoundly alters their excitability and the characteristics of their action potential output. By suppressing key repolarizing currents, it lowers the threshold for firing and promotes sustained neuronal activity.

Impact on Voltage-Activated Currents in Neural Systems

The principal molecular targets of Linopirdine (B1675542) are the Kv7 (or KCNQ) family of voltage-gated potassium channels, which generate the M-current (I_M), a low-threshold, non-inactivating potassium current critical for stabilizing the resting membrane potential and regulating neuronal excitability. nih.govnih.gov Linopirdine blocks these channels in a state-dependent and reversible manner. nih.gov

Research has quantified Linopirdine's inhibitory action on various KCNQ channel subtypes. It effectively blocks heteromeric Kv7.2/7.3 (KCNQ2/3) channels, which are the primary molecular correlates of the M-current in many neuronal populations, with a half-maximal inhibitory concentration (IC50) ranging from 4 to 7 μM. tocris.comrndsystems.com It also blocks homomeric Kv7.1 (KCNQ1) channels with an IC50 of 8.9 μM. tocris.comrndsystems.com In rat CA1 pyramidal neurons, the IC50 for M-current blockade was determined to be 8.5 μM. nih.govnih.gov

The functional consequence of this blockade is a significant reduction in outward potassium currents. In studies on vestibular-afferent neurons, Linopirdine has been shown to decrease voltage-activated currents by approximately 30% and inhibit the M-current amplitude by as much as 54% in sensitive cells. researchgate.net This inhibition of a crucial repolarizing current leads to a voltage-dependent depolarization of the resting membrane potential. nih.gov

Inhibitory Concentrations (IC50) of Linopirdine Dihydrochloride (B599025) on KCNQ Channels
Channel SubtypeReported IC50 ValueAssociated Current
Kv7.2/7.3 (KCNQ2/3)4 - 7 μMM-current (I_M)
Kv7.1 (KCNQ1)8.9 μM-
M-current (in CA1 neurons)8.5 μMM-current (I_M)

Alterations in Action Potential Firing Frequency and Adaptation

A key manifestation of M-current inhibition by Linopirdine is the reduction of spike frequency adaptation (SFA). nih.govresearchgate.net SFA is a phenomenon where neurons decrease their firing rate during a sustained depolarizing stimulus, a process heavily dependent on the slow activation of the M-current. By blocking this current, Linopirdine enables neurons to fire more persistently.

In rat hippocampal CA1 pyramidal neurons, 10 μM Linopirdine significantly reduces SFA, leading to an increase in the number of action potentials fired and a reduction in the intervals between spikes following the initial action potential. nih.govnih.gov Similarly, in vestibular-afferent neurons, Linopirdine application can convert the firing pattern from a single-spike discharge to a multiple-action potential discharge in response to a current pulse. researchgate.net This effect is characterized by continuous firing throughout the duration of a depolarizing stimulus. researchgate.net

Induction of Spontaneous Neuronal Activity

By depolarizing the resting membrane potential and increasing neuronal excitability, Linopirdine can cause neurons that are typically quiescent to begin firing spontaneously. Research on vestibular-afferent neurons has demonstrated that in the presence of Linopirdine, some cells begin to exhibit spontaneous discharge. researchgate.net Furthermore, in cultures of rat superior cervical ganglion neurons, Linopirdine was found to increase spontaneous tritium outflow, an indicator of neurotransmitter release, which is triggered by the initiation of action potentials. nih.gov This secretagogue action was shown to be dependent on the blockade of M-channels, leading to sufficient depolarization to trigger spontaneous firing. nih.gov

Effects on Spike Latencies and Thresholds

Linopirdine's modulation of neuronal excitability is also reflected in changes to the threshold and latency of action potential initiation. By inhibiting the repolarizing M-current, the net inward current required to reach the firing threshold is reduced. A study on vestibular-afferent neurons reported that the application of Linopirdine led to a significant decrease in the spike threshold by approximately 50% and a reduction in the latency to the first spike by about 40%. researchgate.net While another study on CA1 neurons did not find a significant direct effect on the action potential threshold variable, it did observe a consistent depolarization of the resting membrane potential, which effectively brings the neuron closer to its firing threshold. nih.gov

Reported Effects of Linopirdine Dihydrochloride on Firing Properties
ParameterEffectObserved ChangeNeuron Type
Spike LatencyDecrease~40%Vestibular-Afferent Neurons
Spike ThresholdDecrease~50%Vestibular-Afferent Neurons
Spike Frequency AdaptationReductionIncreased spike number, reduced inter-spike intervalCA1 Pyramidal Neurons
Firing PatternConversionSingle spike to multiple spikes/burstsCA1 & Sympathetic Neurons

Changes in Neuronal Network Burst Activity

The influence of Linopirdine extends from single-cell firing to the coordinated activity of neuronal networks, particularly affecting burst firing patterns. Bursting, which consists of groups of high-frequency spikes, is a critical mode of information coding in the nervous system. The M-current plays a vital role in terminating bursts and maintaining inter-burst silence.

By blocking KCNQ channels, Linopirdine can either induce bursting in tonically firing neurons or prolong existing burst durations. nih.gov For example, CA1 hippocampal neurons that typically respond to stimuli with single action potentials are converted to firing in bursts in the presence of Linopirdine. nih.gov In the pre-Bötzinger complex, which generates the respiratory rhythm, blocking KCNQ channels with Linopirdine significantly increases the duration of inspiratory bursts, often by two- to three-fold. nih.gov This demonstrates that the M-current is crucial for burst termination and that its inhibition by Linopirdine promotes more sustained, burst-like network activity. nih.gov

Synaptic Transmission and Calcium Signaling Modulation

Linopirdine is well-documented as a neurotransmitter release enhancer, a function that is a direct downstream consequence of its electrophysiological effects on presynaptic neurons. rndsystems.comwikipedia.org The process of neurotransmitter release is tightly coupled to the influx of calcium (Ca²⁺) through voltage-gated calcium channels (VGCCs) in the presynaptic terminal. frontiersin.orgucl.ac.uk

The blockade of presynaptic KCNQ channels by Linopirdine causes membrane depolarization. This depolarization, or the prolongation of depolarization during an action potential, increases the probability and duration of VGCC opening. The resulting enhancement of Ca²⁺ influx into the presynaptic terminal elevates the intracellular Ca²⁺ concentration, which is the primary trigger for the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters. frontiersin.org

Studies have shown that Linopirdine augments the release of several key neurotransmitters, including acetylcholine (B1216132) in the hippocampus and noradrenaline from sympathetic neurons. tocris.comnih.gov The secretagogue action of Linopirdine is explicitly Ca²⁺-dependent; its ability to trigger neurotransmitter release is abolished in the presence of cadmium (Cd²⁺), a non-specific blocker of VGCCs. nih.gov This confirms that the enhancement of synaptic transmission by Linopirdine is mediated through the modulation of presynaptic Ca²⁺ signaling, which is itself a direct result of the compound's primary action on voltage-gated potassium channels.

Regulation of Presynaptic Neurotransmitter Release

Linopirdine is recognized as a potent enhancer of neurotransmitter release, a function attributed to its blockade of specific potassium channels, particularly the M-current, which is generated by KCNQ (or KV7) channel subtypes. rndsystems.comtocris.comstressmarq.com By inhibiting these channels, Linopirdine reduces the outward flow of potassium ions, leading to membrane depolarization and an increased propensity for neurotransmitter release upon stimulation. nih.gov

Linopirdine significantly enhances the release of acetylcholine (ACh) in the brain, particularly in hippocampal regions. rndsystems.comnih.gov This effect is closely linked to its potent and selective inhibition of the M-type K+ current (IM), a key regulator of neuronal excitability. nih.govresearchgate.net The blockade of the IM in hippocampal neurons lowers the threshold for action potential firing, thereby increasing the amount of ACh released from presynaptic terminals. nih.govnih.gov

Research using patch-clamp techniques on rat hippocampal CA1 neurons has precisely quantified the selectivity of Linopirdine for the IM compared to other ion currents. nih.gov The concentration at which Linopirdine produces half of its maximal inhibitory effect (IC50) is significantly lower for the IM than for other potassium currents, underscoring this selectivity. nih.govresearchgate.net This targeted action at concentrations around 3 µM aligns with the effective concentration for enhancing acetylcholine release. researchgate.net In animal models, this mechanism has been shown to compensate for age-related declines in acetylcholine release. wikipedia.orgnih.gov

Current TypeDescriptionIC50 of Linopirdine (µM)Reference
IM M-type K+ current2.4 ± 0.4 nih.gov
IC Medium afterhyperpolarization tail current16.3 ± 2.4 nih.gov
IL K+ leak current>100 nih.gov
IA Transient outward current>100 nih.gov
IK Delayed rectifier current>100 nih.gov
IsAHP Slow component of afterhyperpolarization>100 nih.gov
IQ Mixed Na+/K+ inward rectifying current>300 nih.gov

This table summarizes the selectivity of Linopirdine for various ion currents in rat hippocampal neurons.

In addition to its effects on acetylcholine, Linopirdine also facilitates the release of the excitatory neurotransmitter glutamate (B1630785) within hippocampal circuits. wikipedia.org Specifically, it has been shown to increase glutamate release from the Schaffer collateral pathway, which projects from CA3 to CA1 pyramidal neurons. wikipedia.org This enhancement of glutamatergic transmission is a direct consequence of the disinhibition caused by the blockade of KCNQ2/3 heteromeric channels, which contribute to the M-current. wikipedia.org By suppressing this current, Linopirdine increases the excitability of presynaptic terminals, leading to greater glutamate release upon arrival of an action potential.

Intracellular Calcium Dynamics in Excitable Cells

Linopirdine's influence extends to the modulation of intracellular calcium (Ca2+) levels, a critical factor in neuronal signaling and excitability. While its primary mechanism involves potassium channel blockade, Linopirdine also affects calcium-activated potassium currents and can directly influence Ca2+ entry through other channels. nih.govnih.gov

At intermediate to high concentrations, Linopirdine inhibits calcium-activated potassium currents, such as IC and the slow component of the afterhyperpolarization current (IsAHP). nih.govresearchgate.net Inhibition of these currents can lead to prolonged neuronal depolarization and increased calcium influx through voltage-gated calcium channels.

Furthermore, research has identified Linopirdine as an agonist of the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel. nih.govhellobio.com Activation of TRPV1 channels, which are permeable to calcium, leads to direct increases in intracellular calcium concentration. nih.gov This activity has been demonstrated in human embryonic kidney (HEK293) cells expressing TRPV1, where Linopirdine application resulted in a measurable rise in intracellular Ca2+. nih.gov This suggests that in cells expressing TRPV1, such as nociceptive neurons, Linopirdine can exert an excitatory action not only through M-current inhibition but also by directly promoting calcium influx. nih.gov

Research FindingCell TypeEffect of LinopirdineReference
TRPV1 Agonism HEK293 cells expressing TRPV1Induces increases in intracellular calcium concentration nih.gov
Inward Current Activation TRPV1-expressing HEK293 cellsActivates an inward current, blocked by TRPV1 antagonist nih.gov
Heat Sensitization Recombinant and native TRPV1 channelsSensitizes channels to heat nih.gov

This table details the research findings related to Linopirdine's effect on intracellular calcium dynamics via TRPV1 channels.

Neurobiological and Systemic Implications in Preclinical Research Models

Cognitive Function Studies

Linopirdine's impact on cognitive processes has been a primary focus of investigation, with studies exploring its effects on learning and memory, as well as its influence on neuronal activity markers in the context of aging.

Preclinical Models of Learning and Memory Enhancement

Linopirdine (B1675542) has demonstrated potential as a cognitive enhancer by augmenting the release of neurotransmitters in the cortex. nih.gov Its mechanism is believed to involve the inhibition of the M-type potassium current (I_M), which in turn enhances the release of acetylcholine (B1216132). researchgate.net This action on acetylcholine, a key neurotransmitter in learning and memory, is a central aspect of its cognitive-enhancing properties. wikipedia.org Furthermore, linopirdine has been shown to increase the release of glutamate (B1630785) in the hippocampus, another critical neurotransmitter for synaptic plasticity and memory formation. wikipedia.org

Modulation of Cortical c-FOS Protein Expression in Aged Models

In aged rat models, linopirdine has been observed to induce the expression of the immediate early gene c-fos, leading to an increase in the Fos protein in the neocortex. nih.gov This effect is particularly noteworthy as c-Fos expression is often diminished in the aging brain. nih.govnih.gov The induction of Fos by linopirdine in aged rats suggests a potential to counteract age-related declines in neuronal activity. nih.gov Studies have shown that this effect is widespread throughout the neocortex in 30-month-old rats, whereas it has only a marginal effect in young 3-month-old rats. nih.gov The induction of c-fos by linopirdine in the somatosensory cortex of aged rats was significantly blocked by muscarinic antagonists like atropine (B194438) and scopolamine, and attenuated by NMDA receptor blockers, indicating that the mechanism is linked to cholinergic and glutamatergic pathways. nih.gov This suggests that linopirdine may help compensate for the age-related decrease in acetylcholine release. wikipedia.orgnih.gov

Sensory System Modulation

Beyond its cognitive effects, linopirdine has been shown to modulate the function of various sensory systems, including the vestibular and nociceptive pathways.

Vestibular System Calyx Terminal Function

Linopirdine influences the vestibular system by acting on KCNQ (Kv7) voltage-gated potassium channels. tocris.com In preclinical models using gerbil and pigeon vestibular hair cells, linopirdine was found to block a slowly activating and inactivating component of the macroscopic current in type II hair cells. physiology.orgnih.gov In rat calyx terminals, the application of linopirdine resulted in a decrease in voltage-activated currents, a reduction in the latency of the first spike, and an increase in the number of spikes fired during depolarization. nih.govbiorxiv.org These findings suggest that by inhibiting KCNQ channels, linopirdine enhances the excitability of calyx terminals. nih.govbiorxiv.org

Table 1: Effects of Linopirdine on Calyx Terminal Firing Properties
ParameterEffect of LinopirdineReference
Voltage Activated Currents~30% Decrease nih.govbiorxiv.org
First Spike Latency~40% Decrease nih.govbiorxiv.org
Spike ThresholdLowered (Action potentials generated with smaller current injections) nih.gov
Number of SpikesIncreased during depolarizing steps nih.gov

Nociceptive Pathway Excitatory Actions

Linopirdine has demonstrated excitatory actions on the nociceptive pathway. This effect is not only through its known inhibition of M-currents in dorsal root ganglia neurons but also through its action as an agonist of the TRPV1 (transient receptor potential vanilloid type 1) receptor, also known as the capsaicin (B1668287) receptor. nih.gov In studies using HEK293 cells expressing TRPV1, linopirdine induced an increase in intracellular calcium concentration and activated an inward current that was blocked by a selective TRPV1 antagonist. nih.gov At lower concentrations, linopirdine was found to sensitize both recombinant and native TRPV1 channels to heat. nih.gov This dual action on both Kv7 channels and TRPV1 receptors suggests a complex role for linopirdine in modulating pain signaling. nih.gov

Autonomic Nervous System Regulation

Sympathetic Motor Neuron Excitability

Preclinical research has significantly advanced the understanding of how Linopirdine dihydrochloride (B599025) modulates the excitability of sympathetic motor neurons. These studies have largely focused on the compound's interaction with specific ion channels that are critical in regulating neuronal activity. The primary mechanism identified is the blockade of KCNQ potassium channels, which are instrumental in controlling the resting membrane potential and the firing patterns of these neurons.

Research conducted on sympathetic motor neurons isolated from young mice has demonstrated that the pharmacological inhibition of KCNQ channels by linopirdine mimics phenotypes observed in aged neurons, which are known to be hyperexcitable. nih.govnih.gov The application of linopirdine to these neurons from young animals leads to a depolarization of the resting membrane potential and can initiate spontaneous action potential firing. nih.govnih.govbiorxiv.org

In one study, the resting membrane potential of sympathetic motor neurons from young mice was observed to become less negative after the application of linopirdine. nih.gov Specifically, the average resting membrane potential shifted from approximately -64.3 mV to -50.4 mV in the presence of the compound. nih.gov This depolarizing effect was significant enough to cause neurons that were previously not firing to begin firing action potentials. nih.gov These findings support the hypothesis that a reduction in KCNQ channel activity, whether through pharmacological means with linopirdine or as a consequence of aging, is a key contributor to the hyperexcitability of sympathetic motor neurons. nih.gov

Further investigations in cultures of rat superior cervical ganglion neurons have shown that linopirdine enhances the release of neurotransmitters, such as noradrenaline, which is a key function of sympathetic neurons. nih.gov This enhancement is achieved through the blockade of M-type K+ currents (mediated by KCNQ channels). nih.govnih.gov The study indicated that linopirdine facilitates and triggers transmitter release by blocking these channels, which are suggested to be located on the neuronal cell bodies rather than at the presynaptic terminals. nih.gov The secretagogue action of linopirdine was found to be dependent on both its concentration and the presence of calcium ions, and it was abolished by tetrodotoxin, indicating a reliance on voltage-gated sodium channels for the initiation of action potentials that lead to transmitter release. nih.gov

The effect of linopirdine on sympathetic neuron excitability is intrinsically linked to its ability to inhibit KCNQ2 and KCNQ3 channels. nih.gov The compound's action underscores the crucial role of these channels in maintaining the normal physiological function of sympathetic motor neurons. nih.govnih.gov By blocking these channels, linopirdine effectively reduces the M-current, a type of potassium current that helps to stabilize the membrane potential and prevent excessive firing. nih.govresearchgate.net The reduction of this current leads to the observed increase in excitability. nih.gov

The following interactive data tables summarize the key findings from preclinical studies on the effect of Linopirdine on the electrophysiological properties of sympathetic motor neurons.

Table 1: Effect of Linopirdine on the Resting Membrane Potential (RMP) of Young Sympathetic Motor Neurons

ConditionAverage RMP (mV)
Before Linopirdine-64.3 ± 5.1
After Linopirdine-50.4 ± 5.1

Data extracted from a study on sympathetic motor neurons from 14-week-old mice. nih.gov

Table 2: Summary of Linopirdine's Action on Neurotransmitter Release from Rat Sympathetic Neurons

ParameterObservation
Spontaneous Tritium Outflow Increased by 10 µM Linopirdine
[3H]noradrenaline Overflow (UTP or bradykinin-evoked) Enhanced by Linopirdine at ≥3 µM
[3H]noradrenaline Overflow (K+, nicotine, or ATP-evoked) Enhanced by Linopirdine at ≥10 µM
[3H]noradrenaline Overflow (High K+ or electrical stimulation-evoked) Not altered by Linopirdine
Mechanism of Action Blockade of M-type K+ (K(M)) channels

This table summarizes findings from research on cultured rat superior cervical ganglion neurons. nih.gov

Investigation of Linopirdine Dihydrochloride in Organ Specific Physiology Preclinical

Pulmonary System Effects

Preclinical studies have explored the influence of linopirdine (B1675542) on the pulmonary vasculature, revealing its role in modulating vascular resistance and the response to hypoxic conditions.

Pulmonary Vascular Resistance Modulation

In preclinical models using isolated, saline-perfused lungs from normoxic rats, linopirdine has been shown to increase pulmonary vascular resistance nih.gov. This effect is characterized by vasoconstriction, leading to a rise in perfusion pressure nih.gov. Studies have demonstrated that linopirdine administration in these models leads to a significant increase in the slope of the pressure-flow (P/Q) relationship, a direct indicator of increased vascular resistance nih.gov. For instance, in normoxic rat lungs, linopirdine increased the P/Q relationship slope from 0.49 ± 0.01 to 0.81 ± 0.08 mmHg·min/ml nih.gov. This vasoconstrictor effect is potent, with linopirdine contracting rat and mouse pulmonary arteries to a maximum extent nearly as large as the response to 50 mM potassium chloride (K+) nih.gov. The EC50 for this effect was found to be approximately 1 microM nih.gov. The mechanism underlying this contraction is believed to be the blockade of KCNQ channels on pulmonary artery myocytes, which leads to membrane depolarization and subsequent calcium influx through L-type calcium channels nih.gov. Interestingly, this vasoconstrictor action appears to be selective for the pulmonary circulation, as linopirdine has little effect on mesenteric arteries nih.gov. However, in lungs from rats exposed to chronic hypoxia, linopirdine fails to induce vasoconstriction, a phenomenon correlated with reduced expression of Kv7.4 mRNA in hypoxic pulmonary arteries cuni.cz.

Table 1: Effect of Linopirdine on Pulmonary Vascular Resistance in Normoxic vs. Hypoxic Rat Lungs

Condition Treatment Change in Pulmonary Vascular Resistance Reference
Normoxic Rat Lungs Linopirdine Increased nih.govcuni.cz
Hypoxic Rat Lungs Linopirdine No significant effect nih.govcuni.cz

Hypoxia-Induced Pulmonary Vasoconstriction Potentiation

Linopirdine has been found to play a significant role in modulating hypoxic pulmonary vasoconstriction (HPV), the physiological response that diverts blood flow from poorly ventilated areas of the lung to better-ventilated regions nih.govcuni.cz. In preclinical studies using saline-perfused rat lungs, linopirdine was shown to "prime" the lungs for HPV, meaning it enhances the vasoconstrictor response to a subsequent hypoxic challenge nih.gov. In lungs that have already been primed, linopirdine further potentiates the HPV response nih.govcuni.cz. For example, in primed lungs, linopirdine caused the pressor response to hypoxia to increase from 14 ± 3 to 26 ± 4 mmHg nih.gov. This suggests that the inhibition of KCNQ channels by linopirdine is a key factor in the mechanism of HPV cuni.cz. The potentiation of HPV by linopirdine is thought to occur through its blockade of Kv7 channels, which leads to membrane depolarization and an influx of calcium ions, key events in the vasoconstrictive response to hypoxia nih.gov.

Table 2: Effect of Linopirdine on Hypoxic Pulmonary Vasoconstriction (HPV) in Primed Rat Lungs

Parameter Before Linopirdine After Linopirdine Reference
Pressor Response to Hypoxia (mmHg) 14 ± 3 26 ± 4 nih.gov

Adrenal Chromaffin Cell Function

The adrenal medulla contains chromaffin cells that synthesize and secrete catecholamines, such as adrenaline and noradrenaline, in response to stress. This process, known as stimulus-secretion coupling, is tightly regulated by the electrical activity of the chromaffin cells.

Stimulus-Secretion Coupling Modulation

While direct studies on the effect of linopirdine on adrenal chromaffin cell stimulus-secretion coupling are limited, the known presence and function of KCNQ (Kv7) channels in these cells suggest a potential modulatory role. KCNQ channels are voltage-gated potassium channels that help to stabilize the cell membrane potential. In bovine adrenal chromaffin cells, an M-current, which is generated by KCNQ channels, has been identified. Blockade of these channels would be expected to lead to membrane depolarization, increasing the excitability of the chromaffin cells. This increased excitability could lower the threshold for action potential firing in response to stimuli like acetylcholine (B1216132) released from the splanchnic nerve mdpi.com. Consequently, an enhanced influx of calcium through voltage-gated calcium channels would be anticipated, which is the primary trigger for the exocytosis of catecholamine-containing vesicles. Therefore, by inhibiting KCNQ channels, linopirdine could potentially enhance stimulus-secretion coupling in adrenal chromaffin cells, leading to an increased release of catecholamines in response to stimulation. However, direct experimental evidence confirming the specific effects of linopirdine on catecholamine secretion from adrenal chromaffin cells is not yet available.

Smooth Muscle Contractility Modulation

The contractility of smooth muscle in the gastrointestinal tract is crucial for motility and the proper functioning of the digestive system. This contractility is influenced by the activity of various ion channels, including potassium channels.

Gastrointestinal Smooth Muscle Relaxation Effects

Contrary to inducing relaxation, preclinical evidence suggests that linopirdine, as a KCNQ channel blocker, leads to an increase in the contractility of gastrointestinal smooth muscle. KCNQ channels play a significant role in setting the resting membrane potential of smooth muscle cells in the stomach and colon. The blockade of these channels by inhibitors leads to membrane depolarization, which in turn increases the influx of calcium through voltage-gated calcium channels, resulting in smooth muscle contraction. Therefore, the effect of linopirdine on gastrointestinal smooth muscle is an enhancement of contractility rather than relaxation. This pro-contractile effect suggests that KCNQ channel inhibition could potentially influence gastrointestinal motility, although specific studies detailing the direct effects of linopirdine on gastrointestinal relaxation are lacking.

Structure Activity Relationship Sar Studies of Linopirdine Dihydrochloride

Identification of Key Pharmacophores for Ion Channel Interaction

The chemical structure of linopirdine (B1675542), 1-phenyl-3,3-bis(pyridin-4-ylmethyl)-1,3-dihydro-2H-indol-2-one, presents several key features that are crucial for its biological activity. The core of the molecule is a 1-phenylindolin-2-one scaffold, which serves as a rigid framework to orient the essential pharmacophoric elements.

Early SAR studies identified the two pyridinylmethyl groups at the C3 position of the indolinone ring as critical for activity. nih.gov The nitrogen atoms within these pyridine (B92270) rings are considered key hydrogen bond acceptors, likely interacting with specific residues within the KCNQ channel pore. The spatial relationship between these two nitrogen atoms, dictated by the geminal disubstitution at the C3 position, is a crucial determinant of binding affinity.

Research suggests that linopirdine and its analogues act as state-dependent inhibitors, preferentially binding to the activated or open state of the KCNQ channels. nih.gov A potential binding site for linopirdine has been identified near the intracellular gate of the Kv7.4 channel, a region that undergoes conformational changes during channel gating. This location would allow the pyridinyl groups to interact with residues in this region, stabilizing the open state and effectively blocking ion conduction.

Based on these findings, a general pharmacophore model for linopirdine-type KCNQ channel blockers can be proposed, consisting of:

A central, rigid scaffold (the indolin-2-one core).

Two hydrogen bond acceptor features (the pyridine nitrogens) at a specific distance and orientation from each other.

A hydrophobic aromatic region (the 1-phenyl group).

Design and Analysis of Analogues for Modified Activity Profiles

Building upon the foundational SAR of linopirdine, numerous analogues have been synthesized and evaluated to probe the structural requirements for KCNQ channel inhibition and to develop compounds with enhanced activity profiles.

One of the most notable analogues is XE991 (10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone), which replaces the indolin-2-one core of linopirdine with an anthracenone (B14071504) scaffold. This modification results in a significant increase in potency. nih.gov The anthracenone core is thought to provide a more optimal orientation of the pyridinylmethyl groups for interaction with the channel, while also potentially engaging in more extensive hydrophobic interactions.

CompoundCore ScaffoldKCNQ2/3 IC50 (μM)KCNQ1 IC50 (μM)
LinopirdineIndolin-2-one2.4Not widely reported
XE991Anthracenone0.6 - 0.980.75

Systematic modifications of the 3-substituents on the indolin-2-one core of linopirdine have further elucidated the SAR. A study exploring a series of 3-substituted, 3-(4-pyridinylmethyl)-1,3-dihydro-1-phenyl-2H-indol-2-ones revealed that the nature of the second substituent at the C3 position significantly impacts the ability of the compounds to enhance acetylcholine (B1216132) release, a functional outcome of KCNQ channel blockade. nih.gov

The following table summarizes the qualitative structure-activity relationships observed in this series of analogues, where one of the 4-pyridinylmethyl groups of linopirdine is replaced by a different substituent (R).

Analogue Structure (Modification at C3)Relative ActivityInferred SAR Insights
Replacement of one 4-pyridinylmethyl with a hydrogen atomDecreasedTwo pyridinylmethyl groups are essential for potent activity.
Replacement with a smaller alkyl group (e.g., methyl)DecreasedBulk and specific interactions of the second pyridinylmethyl group are important.
Replacement with a phenyl groupDecreasedAromaticity alone is not sufficient; the pyridine nitrogen is key.
Modification of the pyridine ring (e.g., 2-pyridinylmethyl)DecreasedThe 4-position of the pyridine nitrogen is optimal for interaction.

These studies collectively underscore the critical role of the bis(4-pyridinylmethyl) pharmacophore and the central scaffold in the activity of linopirdine and its analogues as KCNQ channel blockers. The insights gained from these SAR investigations continue to guide the design of novel modulators of these important ion channels.

Advanced Methodological Approaches in Linopirdine Dihydrochloride Research

In Vitro Electrophysiology Techniques

In vitro electrophysiology remains a cornerstone for characterizing the effects of ion channel modulators like Linopirdine (B1675542). These methods provide direct, real-time measurement of ion channel activity and neuronal excitability.

Patch clamp electrophysiology is a primary tool for studying the direct interaction of Linopirdine with its molecular targets, the voltage-gated potassium channels (KCNQ/Kv7). metrionbiosciences.com This technique is applied in two principal contexts: native neurons and heterologous expression systems.

In native neurons , such as CA1 pyramidal cells from the rat hippocampus, whole-cell patch clamp recordings are used to measure various ionic currents. nih.govnih.gov Studies using this approach have demonstrated that Linopirdine is a selective blocker of the M-type K+ current (I_M), which is generated by KCNQ2/3 channels. nih.gov This selectivity is crucial, as the compound shows significantly less potency against other native voltage-gated currents, including the transient outward current (I_A), the delayed rectifier (I_K), and calcium-activated potassium currents at concentrations where it effectively blocks the M-current. nih.gov

Heterologous expression systems , such as Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK) cells, provide a controlled environment to study Linopirdine's effect on specific KCNQ channel subtypes. nih.govnih.gov In this method, cells are transfected with the genes for specific KCNQ channel subunits (e.g., homomeric Kv7.2 or heteromeric Kv7.2/3). nih.govnih.gov Patch clamp recordings from these cells have revealed critical details about Linopirdine's mechanism. Research shows that Linopirdine is a state-dependent inhibitor, meaning its blocking efficacy is closely related to the channel's activation state; it preferentially binds to and inhibits channels that are already in an activated or open conformation. nih.govescholarship.org This approach allows for precise quantification of its potency on different channel configurations.

Current/ChannelPreparationIC₅₀ Value (μM)Reference
M-current (I_M)Rat Hippocampal CA1 Neurons2.4 ± 0.4 nih.gov
KCNQ2/3 Heteromer-~2.4 wikipedia.org
Medium AHP (I_mAHP)Rat Hippocampal CA1 Neurons16.3 ± 2.4 nih.gov
KCNQ5 HomomerXenopus Oocytes~51 pnas.org

While specific studies focusing solely on the application of Linopirdine to neuronal networks on MEAs are not extensively detailed in the provided context, the methodology is highly relevant for understanding its functional consequences. Given that patch-clamp data demonstrates Linopirdine increases neuronal excitability by blocking KCNQ channels, MEA analysis serves as the logical next step to investigate how this translates to population-level activity. nih.gov By applying Linopirdine to cultured neuronal networks (e.g., from the cortex or hippocampus), MEAs can be used to quantify changes in:

Bursting Dynamics: The frequency, duration, and number of spikes within synchronous network bursts.

Network Synchrony: The degree to which neurons across the array fire in a coordinated manner. nih.gov

This approach provides a powerful platform to study how the modulation of a single ion channel by Linopirdine can alter the complex information processing and pathological activity patterns of a neuronal circuit. nih.gov

Molecular and Cellular Biology Techniques for Gene and Protein Expression

To fully understand the context in which Linopirdine acts, molecular and cellular biology techniques are employed to study the expression and localization of its target proteins, the KCNQ channel subunits.

One key technique is quantitative reverse transcription polymerase chain reaction (QPCR) , which is used to measure the abundance of specific messenger RNA (mRNA) transcripts. nih.gov This method allows researchers to determine the relative expression levels of different KCNQ genes (KCNQ1-5) in specific tissues, such as the rat middle cerebral arteries. nih.gov Such studies have revealed that KCNQ4 is the most abundant transcript in this tissue, while KCNQ2 and KCNQ3 levels are negligible, providing insight into which channels Linopirdine is likely to affect in the vasculature. nih.gov

Immunocytochemistry is used to visualize the location of the channel proteins within cells. nih.gov Using antibodies specific to different Kv7 subunits, researchers have shown that Kv7.1, Kv7.4, and Kv7.5 proteins are present at the sarcolemma of freshly isolated smooth muscle cells from cerebral arteries. nih.gov This confirms that the gene transcripts are translated into proteins and correctly localized to the cell membrane where they can be modulated by extracellular compounds like Linopirdine.

Furthermore, techniques like RNA sequencing can be used to assess how Linopirdine affects broader gene expression profiles. In gastro-oesophageal adenocarcinoma cells, Linopirdine was found to alter a subset of genes that are also affected by the broader inhibitor amitriptyline, confirming its mechanism involves the KCNQ3-mediated Wnt signaling pathway in this context. life-science-alliance.org In animal models, Linopirdine has been shown to reverse the age-related decline in the expression of c-FOS , an immediate early gene often used as a marker for neuronal activity, suggesting the compound can restore patterns of neural activation. wikipedia.org

Pharmacological Comparative Studies with Related Modulators

Comparative studies are essential for elucidating the specific properties of Linopirdine relative to other compounds that target KCNQ channels. These studies help to benchmark its potency, selectivity, and mechanism of action.

The most common comparison is with XE991 , a more potent structural analogue of Linopirdine. nih.gov Electrophysiological studies reveal that both Linopirdine and XE991 are state-dependent inhibitors that favor the activated conformation of KCNQ2/3 channels. nih.govnih.govescholarship.org However, they exhibit key differences. XE991 is significantly more potent than Linopirdine. acs.org A critical distinction lies in their washout kinetics; inhibition by Linopirdine is almost fully reversible with washout at depolarized membrane potentials, whereas inhibition by XE991 is largely irreversible within a similar timeframe. nih.govescholarship.org This suggests that Linopirdine can dissociate from the channel more readily. nih.gov

Linopirdine is also contrasted with KCNQ channel activators, or "openers," such as Retigabine . These compounds have opposing effects. While Linopirdine inhibits KCNQ channels and increases neuronal excitability, Retigabine activates them, causing a hyperpolarizing shift in the voltage-dependence of activation and suppressing excitability. nih.govaesnet.org In functional assays, the effects of Retigabine can be blocked or reversed by the application of Linopirdine or XE991, confirming they act on the same molecular target but with opposite functional outcomes. aesnet.orgresearchgate.net

CompoundClassPrimary Target(s)Key Mechanistic FeatureReversibility
Linopirdine KCNQ BlockerKCNQ2/3, KCNQ5State-dependent inhibitionReversible at depolarized potentials
XE991 KCNQ BlockerKCNQ2/3State-dependent inhibition; higher potency than LinopirdinePoorly reversible
Retigabine KCNQ OpenerKCNQ2-5Shifts voltage activation to more negative potentialsN/A (activator)

Interactions with Other Pharmacological Agents in Research Settings

Synergistic and Antagonistic Effects with Ion Channel Modulators

Research into the interactions of linopirdine (B1675542) with other ion channel modulators has primarily revealed antagonistic relationships, where the effects of linopirdine are counteracted or blocked by other agents.

One of the most direct antagonistic interactions is observed with activators of KCNQ channels. For instance, the effects of the KCNQ channel activator, retigabine, can be blocked by linopirdine. This opposing action highlights their competing effects at the same molecular target.

In the context of vascular smooth muscle, the vasoconstrictor effect of linopirdine, which is mediated by the blockade of KCNQ channels leading to membrane depolarization and calcium influx through L-type calcium channels, is functionally antagonized by ATP-sensitive potassium (KATP) channel openers. Specifically, the presence of levcromakalim, a KATP channel opener, abolishes the contractions induced by linopirdine in pulmonary arteries. This suggests that the hyperpolarizing influence of KATP channel activation can override the depolarizing effect of linopirdine's KCNQ channel blockade.

Furthermore, linopirdine has been shown to act as an agonist on Transient Receptor Potential Vanilloid 1 (TRPV1) channels. This effect can be antagonized by capsazepine, a selective TRPV1 antagonist, which blocks the inward current activated by linopirdine in cells expressing these channels. Interestingly, this agonistic effect on TRPV1 channels is not prevented by the KCNQ channel opener flupirtine, indicating that linopirdine's actions on KCNQ and TRPV1 channels are independent of each other. mdpi.comnih.gov

Another documented antagonistic interaction involves the novel pyrazolo[1,5-a]pyrimidin-7(4H)-one compound, QO-58. The stimulatory effect of QO-58 on M-type K+ channels in GH3 cells is significantly attenuated by the subsequent addition of linopirdine. mdpi.com

While there is a considerable body of research on these antagonistic interactions, there is a notable lack of documented synergistic effects of linopirdine with other ion channel modulators in the currently available scientific literature.

Table 1: Antagonistic Interactions of Linopirdine with Other Ion Channel Modulators

Interacting Agent Class of Interacting Agent Observed Effect
Retigabine KCNQ Channel Activator Linopirdine blocks the effects of retigabine.
Levcromakalim KATP Channel Opener Abolishes linopirdine-induced vasoconstriction.
Capsazepine TRPV1 Antagonist Blocks the linopirdine-activated inward current in TRPV1-expressing cells. mdpi.com
QO-58 M-type K+ Channel Stimulator Linopirdine attenuates the stimulatory effect of QO-58 on M-type K+ channels. mdpi.com

Interplay with Cholinergic and Glutamatergic Receptor Pathways

Linopirdine's primary mechanism of blocking KCNQ channels has significant downstream effects on both cholinergic and glutamatergic neurotransmission. By inhibiting the M-type K+ current (IM) in presynaptic nerve terminals, linopirdine causes membrane depolarization. nih.govnih.gov This depolarization enhances the release of both acetylcholine (B1216132) (ACh) and glutamate (B1630785) upon neuronal stimulation. nih.govwikipedia.org

The increased availability of these neurotransmitters in the synapse leads to a complex interplay with their respective receptor pathways. Research has shown that the physiological effects resulting from linopirdine administration can be modulated by antagonists of both cholinergic and glutamatergic receptors.

In a murine model, the ability of linopirdine to reverse age-related declines in the expression of the immediate early gene c-Fos in the cortex is a key indicator of its cognitive-enhancing potential. wikipedia.orgnih.gov This effect is nearly completely blocked by the muscarinic receptor antagonist, atropine (B194438), and the related compound scopolamine. nih.goviiab.me This demonstrates that the downstream consequences of linopirdine-induced acetylcholine release are mediated through muscarinic acetylcholine receptors. wikipedia.orgiiab.me

Beyond its indirect effects on cholinergic pathways through enhanced ACh release, linopirdine has also been observed to have a direct interaction with nicotinic acetylcholine receptors (nAChRs). Studies have shown that linopirdine can act as a blocker of nAChRs. This suggests a more complex role for linopirdine in modulating cholinergic signaling than simply enhancing neurotransmitter release. plos.org

The interplay between linopirdine and these neurotransmitter systems is summarized in the following table:

Table 2: Interplay of Linopirdine with Cholinergic and Glutamatergic Pathways

Interacting Agent Receptor System Effect of Interacting Agent on Linopirdine's Action
Atropine Cholinergic (Muscarinic) Blocks the linopirdine-induced increase in cortical c-Fos expression. wikipedia.orgnih.gov
Scopolamine Cholinergic (Muscarinic) Blocks the linopirdine-induced increase in cortical c-Fos expression. iiab.me
MK-801 (Dizocilpine) Glutamatergic (NMDA) Strongly attenuates the linopirdine-induced increase in cortical c-Fos expression. wikipedia.orgnih.gov
CPP Glutamatergic (NMDA) Strongly attenuates the linopirdine-induced increase in cortical c-Fos expression. iiab.me

Emerging Research Areas for Linopirdine Dihydrochloride As a Probe

Role in Cancer Cell Proliferation Pathways (e.g., Gastro-Oesophageal Adenocarcinomas)

Recent research has implicated ion channels, including the KCNQ family, in the progression of various cancers. rupress.orgnih.gov The role of these channels in cancer is an expanding field of study, with evidence suggesting they can influence cell proliferation, migration, and apoptosis. rupress.orgnih.gov Linopirdine's ability to block KCNQ channels makes it a relevant tool for exploring these pathways.

A significant area of investigation is the role of KCNQ channels in gastrointestinal (GI) cancers. biorxiv.org Studies have specifically identified a connection between KCNQ channels and gastro-oesophageal adenocarcinomas (GOAs). life-science-alliance.org Research indicates that KCNQ family genes are mutated in approximately 30% of patients with GOAs. life-science-alliance.org

Key findings have demonstrated that the KCNQ1 and KCNQ3 channel subunits, in particular, are involved in mediating the WNT signaling pathway and the activity of the MYC oncogene to promote cancer cell proliferation. biorxiv.orglife-science-alliance.org This suggests that the activity of these channels is linked to tumor growth. Consequently, the inhibition of KCNQ channel activity has been shown to reduce the proliferation of GOA cancer cells in vitro, highlighting these channels as potential therapeutic targets. biorxiv.orglife-science-alliance.org Given that Linopirdine (B1675542) is a known blocker of KCNQ channels, it serves as a critical research probe for further dissecting the mechanisms by which these channels contribute to the growth of gastro-oesophageal and other cancers. wikipedia.org

Table 1: Research Findings on KCNQ Channels in Gastro-Oesophageal Adenocarcinoma (GOA)
Aspect InvestigatedKey FindingImplication for ResearchReference
Genetic AlterationsKCNQ family genes are mutated in ~30% of GOA patients.Highlights the prevalence of KCNQ channel involvement in this cancer type. life-science-alliance.org
Proliferation PathwaysKCNQ1 and KCNQ3 mediate the WNT pathway and MYC signaling.Links specific channel subunits to key cancer-promoting pathways. biorxiv.orglife-science-alliance.org
Cell GrowthKCNQ3 expression can promote proliferation in some oesophageal adenocarcinoma cell lines.Suggests a direct role for channel activity in tumor growth. life-science-alliance.org
Therapeutic PotentialInhibition of KCNQ channel activity reduces the proliferation of GOA cancer cells.Establishes KCNQ channels as a potential target for cancer therapeutics. Probes like Linopirdine are essential for this research. biorxiv.orglife-science-alliance.org

Potential as a Research Tool in Other Pathophysiological Conditions

The utility of Linopirdine dihydrochloride (B599025) as a research probe extends to various other pathophysiological conditions where KCNQ channels play a crucial role. nih.gov The expression of different KCNQ channel subtypes in tissues outside the central nervous system, such as the heart, inner ear, and smooth muscle, opens avenues for investigating their function in a range of diseases. wikipedia.orgnih.gov

Cardiac Arrhythmias: The KCNQ1 subunit is critical for cardiac function. Mutations in the gene encoding KCNQ1 can lead to long QT syndrome, a disorder that can cause life-threatening arrhythmias. nih.gov As a KCNQ channel blocker, Linopirdine can be used in experimental models to simulate the effects of reduced KCNQ1 function, helping researchers to understand the molecular mechanisms of these arrhythmias and to test potential therapeutic strategies. nih.gov

Hereditary Deafness: KCNQ4 channels are essential for the function of outer hair cells in the cochlea. nih.gov Genetic mutations leading to a loss of KCNQ4 function result in a form of inherited deafness. Linopirdine can be used as a pharmacological tool to acutely block KCNQ4 channels in auditory research, allowing for the study of the consequences of channel dysfunction on hearing processes. nih.gov

By selectively blocking KCNQ channels, Linopirdine dihydrochloride provides a mechanism for researchers to investigate the downstream consequences of channel inhibition in diverse biological systems, thereby advancing the understanding of multiple disease states.

Q & A

Q. What is the primary mechanism of action of Linopirdine dihydrochloride in neurological research, and how is it experimentally validated?

this compound acts as a selective inhibitor of Kv7 voltage-activated potassium channels, which regulate neuronal excitability and vascular tone. To validate this mechanism, researchers typically use electrophysiological techniques (e.g., patch-clamp recordings) on isolated neurons or vascular endothelial cells. Dose-response curves (e.g., IC₅₀ determination) and competitive binding assays with Kv7-specific agonists/antagonists are essential for confirming target specificity .

Q. What are the recommended dosage ranges and administration routes for this compound in rodent models?

In rat hemorrhage models, intravenous administration at 3 mg/kg has been shown to reduce fluid resuscitation requirements by 45–55% during hypovolemic shock. For mechanistic studies, lower doses (10–50 µg/mL in vitro) are used to assess endothelial permeability. Dosage optimization should include pharmacokinetic profiling (e.g., plasma half-life) and toxicity screening (e.g., liver enzyme assays) .

Q. How is the purity and stability of this compound verified for experimental use?

Analytical methods such as high-performance liquid chromatography (HPLC) with UV detection (≥98% purity) and mass spectrometry are standard. Stability tests under varying storage conditions (e.g., −20°C vs. room temperature) should include periodic re-analysis to detect degradation products. Batch-specific certificates of analysis from suppliers are critical for reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in Linopirdine’s efficacy between spontaneous breathing and mechanically ventilated animal models?

Discrepancies in fluid resuscitation outcomes (e.g., reduced efficacy in spontaneously breathing rats) may arise from differences in autonomic regulation or hemodynamic compensation. Experimental designs should control for variables like anesthesia type, respiratory rate, and baseline blood pressure. Comparative studies using telemetry for continuous hemodynamic monitoring are recommended .

Q. What methodologies are recommended for quantifying endothelial permeability changes induced by this compound?

Tissue-specific wet/dry weight ratios (e.g., lung and colon) provide a direct measure of edema. Advanced techniques include intravital microscopy for real-time vascular leakage assessment and ELISA-based quantification of inflammatory markers (e.g., VEGF, TNF-α) in tissue homogenates. Parallel in vitro assays using transwell endothelial monolayers can validate barrier function improvements .

Q. How should researchers design studies to evaluate Linopirdine’s potential neuroprotective effects beyond Kv7 inhibition?

Transcriptomic profiling (RNA-seq) and phosphoproteomic analysis can identify off-target pathways. Combinatorial studies with Kv7 channel agonists (e.g., retigabine) or antagonists (e.g., XE991) are critical to isolate Kv7-dependent effects. Behavioral assays (e.g., Morris water maze) in neurodegenerative models (e.g., Alzheimer’s) may reveal cognitive benefits .

Methodological and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

Adhere to H303+H313+H333 hazard codes: use PPE (gloves, lab coats), fume hoods for powder handling, and emergency eyewash stations. Decontaminate spills with 70% ethanol. Chronic toxicity studies in rodents should precede long-term experiments, with routine monitoring of renal/hepatic function .

Q. How can researchers optimize fluid resuscitation protocols when testing Linopirdine in hemorrhagic shock models?

Use a dual-phase approach: (1) initial fluid resuscitation with normal saline (NS) to stabilize mean arterial pressure (MAP ≥ 40 mmHg), followed by (2) NS supplemented with Linopirdine (10–50 µg/mL). Monitor fluid requirements, MAP, and tissue oxygenation (e.g., near-infrared spectroscopy) to assess dose-dependent efficacy .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of Linopirdine in preclinical studies?

Non-linear regression models (e.g., log-dose vs. response) are ideal for IC₅₀/EC₅₀ calculations. For survival studies, Kaplan-Meier curves with log-rank tests compare groups. Multivariate ANOVA accounts for covariates like animal weight or hemorrhage severity. Pre-registration of analysis plans reduces bias in small-sample studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.